6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride
Description
6-Methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride is a fluorinated tetrahydropyridine derivative characterized by a methyl group at position 6 and a trifluoromethyl (-CF₃) group at position 4 of the pyridine ring. Its molecular formula is C₈H₁₂ClF₃N (MW: 226.64 g/mol). The compound is notable for its structural complexity, combining lipophilic (CF₃) and basic (pyridine) moieties, which influence its physicochemical and pharmacological properties.
The trifluoromethyl group enhances metabolic stability and membrane permeability, making such derivatives relevant in medicinal chemistry, particularly as intermediates for neuroactive or receptor-targeting molecules .
Properties
Molecular Formula |
C7H11ClF3N |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c1-5-4-6(2-3-11-5)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H |
InChI Key |
WIVMKFVDYRRJDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=C(CCN1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under various conditions, often involving the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as chlorination, fluorination, and subsequent purification through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperatures and pressures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the potential of 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride as an anticancer agent. Research indicates that this compound can induce apoptosis in cancer cells and enhance cytotoxicity compared to traditional chemotherapy agents. For instance, it has been shown to exhibit significant activity against hypopharyngeal tumor cells in vitro, outperforming the reference drug bleomycin .
The compound's three-dimensional structure allows for better interaction with protein binding sites, which is crucial for developing effective anticancer therapies. The spirocyclic structure enhances its biological activity and may lead to the development of novel derivatives with improved efficacy .
Neuroprotective Effects
The tetrahydropyridine ring system is known for its neuroprotective properties. Compounds within this class have been investigated for their ability to protect dopaminergic neurons from degeneration. The mechanisms involve modulation of inflammatory pathways and inhibition of neurotoxic agents .
In particular, studies suggest that derivatives of tetrahydropyridine can act as protective agents against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .
Anti-inflammatory Activity
Research has also explored the anti-inflammatory potential of this compound. Various derivatives have been synthesized and evaluated for their ability to inhibit pro-inflammatory cytokines and nitric oxide production. For example, certain tetrahydropyridine derivatives demonstrated significant inhibition of lipopolysaccharide-induced nitric oxide production, highlighting their potential as therapeutic agents in inflammatory diseases .
Data Tables
Case Study 1: Anticancer Activity
In a controlled study involving FaDu hypopharyngeal tumor cells, 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride was tested alongside conventional chemotherapeutics. The results indicated a marked increase in apoptosis rates with the compound compared to bleomycin alone, suggesting its potential as a novel anticancer agent.
Case Study 2: Neuroprotection
A series of experiments conducted on rodent models demonstrated that tetrahydropyridine derivatives could significantly reduce neuroinflammation markers and improve neuronal survival rates following exposure to neurotoxic agents. This suggests a promising avenue for further research into treatments for conditions such as Parkinson's disease.
Mechanism of Action
The mechanism of action of 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. This interaction can result in various biological effects, such as modulation of metabolic processes or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The biological and chemical behavior of tetrahydropyridine derivatives is heavily influenced by substituent type and position. Below is a comparative analysis of key analogs:
Pharmacological and Industrial Relevance
- Trifluoromethyl vs. However, the fluorophenyl derivative is tightly regulated due to its role as a paroxetine impurity .
- Methyl vs. Halogen Substituents : Methyl groups (e.g., in 4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, CAS 95019-16-2) contribute to steric hindrance without significant electronic effects, whereas bromine or fluorine substituents enable nucleophilic substitutions or hydrogen-bonding interactions .
- In contrast, the trifluoromethylphenyl derivative in is part of a therapeutic agent synthesis, demonstrating the fine balance between toxicity and efficacy.
Analytical and Regulatory Considerations
- Purity Standards : The 4-(4-fluorophenyl) analog is monitored in paroxetine hydrochloride at ≤0.0001% via HPLC with relative retention time 0.6 (paroxetine = 1.0) . Such stringent controls are critical given structural similarities to neurotoxins like MPTP.
- Synthetic Challenges : Introducing trifluoromethyl groups (as in the target compound) often requires specialized reagents (e.g., trifluoromethylating agents) or harsh conditions (e.g., POCl₃ in ), complicating scalability .
Biological Activity
Chemical Identity :
- Name : 6-Methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride
- CAS Number : 1379350-66-9
- Molecular Formula : C7H11ClF3N
- Molecular Weight : 201.617 g/mol
This compound is a derivative of tetrahydropyridine, a bicyclic organic compound that has garnered attention for its potential biological activities.
The biological activity of 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride is primarily linked to its interaction with various neurotransmitter systems. It is hypothesized to modulate dopaminergic and cholinergic activities in the central nervous system (CNS). The trifluoromethyl group enhances lipophilicity, potentially improving the ability of the compound to cross the blood-brain barrier.
Neuroprotective Effects
Research indicates that compounds similar to 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride can exhibit neuroprotective properties. For instance, studies involving related compounds have demonstrated their ability to mitigate neurotoxicity in models of Parkinson's disease by modulating peroxisome proliferator-activated receptors (PPARs) .
In Vitro Studies
In vitro studies have shown that tetrahydropyridine derivatives can influence neurotransmitter levels. For example, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin closely related to our compound of interest, has been shown to increase acetylcholine and decrease dopamine levels in mouse striatum . This suggests a potential role for 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride in modulating similar pathways.
Cytotoxicity and Anticancer Activity
Recent studies have explored the cytotoxic effects of various tetrahydropyridine derivatives against cancer cell lines. While specific data on 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride is limited, related compounds have shown promising activity against leukemia and breast cancer cell lines .
Table 1: Summary of Biological Activities
Table 2: Structural Characteristics
| Compound Name | Molecular Formula | Molecular Weight |
|---|---|---|
| 6-Methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine Hydrochloride | C7H11ClF3N | 201.617 g/mol |
| N-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | C11H14N | 174.24 g/mol |
Case Studies and Research Findings
- Neurodegeneration Models : In a study investigating the role of PPARδ in Parkinson's disease models using MPTP, it was found that agonists could significantly reduce neuronal loss . This suggests that similar compounds may have protective effects against neurodegeneration.
- Anticancer Properties : Research on oxadiazole derivatives has shown that modifications in chemical structure can enhance biological activity against cancer cells. While specific studies on our compound are sparse, the structural similarities imply potential for similar applications .
- Pharmacokinetic Studies : The incorporation of trifluoromethyl groups in related compounds has been linked to improved metabolic stability and bioavailability . This characteristic may enhance the therapeutic potential of 6-methyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride.
Q & A
Q. How can the purity of this compound be validated using chromatographic techniques?
- Methodology : Employ reverse-phase HPLC with a C18 column (e.g., 250 × 4.6 mm, 5 µm particle size). Use a mobile phase of acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid (TFA) at a flow rate of 1.0 mL/min. UV detection at 254 nm is suitable for quantifying impurities <0.1% .
- Validation : Compare retention times and peak areas against a certified reference standard. Calculate purity using the formula: where is the standard concentration and represents peak responses .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodology :
- NMR : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) to confirm the tetrahydropyridine ring and trifluoromethyl group.
- MS : High-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula.
- FT-IR : Identify N–H stretches (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in quantitative analysis between HPLC and titration methods?
- Methodology : Cross-validate results using orthogonal techniques. For example, discrepancies in HCl content may arise from non-stoichiometric salt formation. Use ion chromatography (IC) to quantify chloride ions independently, or perform potentiometric titration with AgNO₃ .
- Case Study : In Tizanidine Hydrochloride analysis, discrepancies were resolved by adjusting mobile phase pH to minimize ionic interactions in HPLC .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound?
- Methodology :
- For Organic Impurities : LC-MS/MS with electrospray ionization (ESI) to detect degradation products (e.g., oxidation of the tetrahydropyridine ring).
- For Inorganic Impurities : Inductively coupled plasma mass spectrometry (ICP-MS) for heavy metal residues.
- Reference Standards : Use EP/USP-grade impurities (e.g., methylated or fluorinated analogs) for spiking experiments .
Q. How can the compound’s stability under accelerated storage conditions be assessed?
- Methodology : Conduct ICH Q1A-compliant studies:
- Thermal Stability : Store at 40°C/75% RH for 6 months and monitor degradation via HPLC.
- Photostability : Expose to 1.2 million lux-hours of visible and UV light (ICH Q1B).
- Key Findings : Hydrolysis of the trifluoromethyl group is a major degradation pathway; recommend storage in amber vials at 2–8°C .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
